Trimesitylborane

Übersicht

Beschreibung

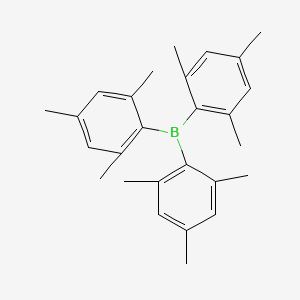

Trimesitylborane is a chemical compound with the formula C27H33B . It is also known by other names such as Trimesityl boron, Borane, trimesityl-, Borane, tris (2,4,6-trimethylphenyl)-, and Tris (2,4,6-trimethylphenyl)borane .

Synthesis Analysis

Trimesitylborane has been synthesized in various ways. One method involves the reaction of [ (η6-naphthalene)FeCp] [PF6] with Mes3B . This compound undergoes two quasi-reversible reductions at E1/2 = −1.56 V and −2.40 V .Molecular Structure Analysis

An X-ray structure determination shows that trimesitylborane assumes a propeller conformation in the crystal lattice . The low-temperature 1H-nmr spectra of diverse triarylboranes which have substituents other than hydrogen in all six ortho positions are consistent with this geometry in solution .Chemical Reactions Analysis

Trimesitylborane reacts with both fluoride and cyanide anions in THF or MeOH to afford the corresponding zwitterionic fluoro - ( 1 -F) and cyano - borate ( 1 -CN) species, respectively . Spectrophotometric titrations carried out in THF indicate that the fluoride and cyanide binding constants of 1 + are much larger than those of Mes 3 B .Physical And Chemical Properties Analysis

Trimesitylborane has a molecular weight of 368.362 . It is a solid substance . The melting point is between 193 - 195 °C and the boiling point is 477.6±45.0 °C .Wissenschaftliche Forschungsanwendungen

[2,4,6−(CH3)3C6H2]3B [2,4,6-(CH_3)_3C_6H_2]_3B [2,4,6−(CH3)3C6H2]3B

, is a versatile organoboron compound with a variety of applications in scientific research. Below is a comprehensive analysis of its unique applications across different fields:Synthesis of Sandwich Complexes

Trimesitylborane is utilized in the synthesis of sandwich complexes involving fluoroborate and cyanoborate derivatives . These complexes are significant in the study of molecular structures and bonding, as well as in the development of new materials with potential electronic, magnetic, and catalytic properties.

Suzuki-Miyaura Coupling Reactions

In organic chemistry, trimesitylborane plays a crucial role in Suzuki-Miyaura coupling reactions . It is involved in the investigations of reactivity of aryldimesitylboranes, which are pivotal for forming carbon-carbon bonds, a fundamental step in the synthesis of various organic compounds.

Mass Spectrometry

Trimesitylborane is used in laser desorption ionization mass spectrometry investigations . This application is essential for analyzing complex biological samples and identifying unknown compounds with high precision and accuracy.

Ion Conductive Characteristics

The compound is studied for its ion conductive characteristics in boron-stabilized carbanions . This research has implications for the development of new types of batteries and energy storage systems.

Anion Binding Properties

Trimesitylborane is involved in the creation of cationic borane complexes that exhibit anion binding properties . These properties are valuable for sensing applications and the removal of anions from various environments.

Reducing Agent

As a reducing agent , trimesitylborane is used in various chemical reactions where the reduction of a compound is required . Its stability and reactivity make it a preferred choice for many synthetic applications.

Lewis Acidic Organoboron Compounds

The compound’s role as a Lewis acidic organoboron is explored for its potential as anion receptors . This application is significant in the field of supramolecular chemistry, where the design of molecules with specific interactions is crucial.

Development of New Materials

Lastly, trimesitylborane’s reactivity is harnessed in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics .

Safety And Hazards

Zukünftige Richtungen

Triarylboranes like Trimesitylborane have potential applications in biomedical and material sciences . They have been increasingly incorporated into fluorescent materials . Moreover, their applications in optoelectronic devices, energy harvesting materials, and anion sensing have also been investigated . Furthermore, fluorescent triarylborane-based materials have been commonly utilized as emitters and electron transporters in organic light-emitting diode (OLED) applications .

Eigenschaften

IUPAC Name |

tris(2,4,6-trimethylphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33B/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFWLXFJBVILBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302271 | |

| Record name | Trimesitylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimesitylborane | |

CAS RN |

7297-95-2 | |

| Record name | Trimesitylborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimesitylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1',3'-Dihydrospiro[cyclohexane-1,2'-[2H]imidazo[4,5-b]pyridine]](/img/structure/B1594666.png)